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Compound of Interest

Compound Name: 6-Chloro-4-nitro-1H-indazole

Cat. No.: B1360812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and potential biological relevance of 6-Chloro-4-nitro-1H-indazole. This

heterocyclic compound is of interest to the scientific community due to its structural similarity to

other biologically active nitroindazole derivatives, which have shown promise in various

therapeutic areas. This document consolidates available data to serve as a foundational

resource for research and development.

Core Physicochemical Properties
The physicochemical characteristics of a compound are critical in drug discovery, influencing its

absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 6-Chloro-
4-nitro-1H-indazole, largely derived from computational models, are summarized below.

Data Summary
A compilation of the known physical and chemical properties of 6-Chloro-4-nitro-1H-indazole
is presented in the table below for easy reference and comparison.
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Property Value Source

IUPAC Name 6-chloro-4-nitro-1H-indazole [1]

CAS Number 885519-50-6 [1][2][3]

Molecular Formula C₇H₄ClN₃O₂ [1][2][3]

Molecular Weight 197.58 g/mol [1][2]

Appearance Light yellow solid [4]

Density 1.7 ± 0.1 g/cm³ [2]

Flash Point 194.4 ± 22.3 °C [2]

Refractive Index 1.742 [2]

XLogP3 (Lipophilicity) 2.0 [1][2]

Topological Polar Surface Area 74.5 Å² [1][2]

Hydrogen Bond Donor Count 1 [1][2]

Hydrogen Bond Acceptor

Count
3 [1][2]

Rotatable Bond Count 0 [1]

Complexity 220 [1][2]

Experimental Protocols & Characterization
While specific experimental protocols for the determination of all physicochemical properties of

6-Chloro-4-nitro-1H-indazole are not extensively published, this section outlines standard

methodologies used for the synthesis and characterization of related nitroindazole compounds.

Synthesis and Purification
The synthesis of substituted indazoles often involves multi-step reactions. For instance, the

synthesis of related 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-

dipolar cycloaddition reactions. A general workflow would include:
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Reaction Setup: Starting materials, such as a substituted aniline, are dissolved in an

appropriate solvent.

Cyclization/Formation of Indazole Ring: The reaction is initiated to form the core indazole

structure. This can involve diazotization followed by intramolecular cyclization.

Chlorination & Nitration: Introduction of the chloro and nitro groups at specific positions on

the indazole ring is achieved using standard chlorinating and nitrating agents under

controlled temperature and reaction times.

Monitoring and Work-up: The reaction progress is monitored by Thin-Layer Chromatography

(TLC). Upon completion, the product is isolated through extraction and solvent evaporation.

Purification: The crude product is purified using flash column chromatography on silica gel to

yield the final compound with high purity.[5]

Structural Characterization
Following synthesis and purification, the identity and structure of the compound are confirmed

using spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are

recorded to confirm the chemical structure by analyzing chemical shifts, integration, and

coupling constants of the protons and carbons.[5]

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to

determine the mass-to-charge ratio of the molecule, confirming its molecular weight.[5]

Determination of Physicochemical Properties
Melting Point: The melting point is determined using a capillary melting point apparatus. A

small, powdered sample is packed into a capillary tube and heated at a controlled rate. The

temperature range over which the sample melts is recorded.

Solubility: The equilibrium solubility is typically measured using the shake-flask method. An

excess amount of the compound is added to a specific solvent (e.g., water, buffer at various

pH values). The suspension is agitated at a constant temperature until equilibrium is

reached. The suspension is then filtered, and the concentration of the dissolved compound in
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the filtrate is quantified using UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional

approach. The compound is dissolved in a mixture of n-octanol and water. After equilibration,

the two phases are separated, and the concentration of the compound in each phase is

measured to calculate the partition coefficient. Alternatively, reverse-phase HPLC can be

used to estimate LogP based on the compound's retention time.

Biological Activity and Research Applications
Nitroindazole derivatives are recognized for their broad spectrum of biological activities.[6]

Studies on structurally similar compounds, such as 3-chloro-6-nitro-1H-indazole and other 5-

nitroindazoles, have highlighted their potential as:

Antileishmanial Agents: Derivatives have shown inhibitory activity against various

Leishmania species.[5] Molecular docking studies suggest that these compounds may act by

binding to essential enzymes like trypanothione reductase (TryR), which is crucial for the

parasite's survival.[5]

Trypanocidal Agents: Certain 5-nitroindazole derivatives have demonstrated activity against

Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7] The mechanism may

involve the generation of intracellular reactive oxygen species (ROS).[6]

Anticancer and Antimicrobial Agents: Other related benzimidazole and nitroindazole

compounds have been investigated for their potential anticancer and antimicrobial

properties.[7][8]

The workflow for investigating the antileishmanial potential of a compound like 6-Chloro-4-
nitro-1H-indazole typically follows a structured path from initial synthesis to in silico analysis.
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Caption: Workflow for Antileishmanial Drug Discovery.
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This diagram illustrates the logical progression from the synthesis of a target compound to its

biological and computational evaluation, culminating in data-driven lead optimization. This

systematic approach is fundamental in modern drug development to identify promising

therapeutic candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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